molecular formula C18H26FN3O B12884439 2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol CAS No. 645406-42-4

2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol

Cat. No.: B12884439
CAS No.: 645406-42-4
M. Wt: 319.4 g/mol
InChI Key: ULYOVKGJIQUSST-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Ethyl(4-((7-fluoroquinolin-4-yl)amino)pentyl)amino)ethanol is a complex organic compound featuring a quinoline moiety, which is known for its diverse biological activities. The presence of the fluorine atom in the quinoline ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Ethyl(4-((7-fluoroquinolin-4-yl)amino)pentyl)amino)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid and an oxidizing agent.

    Fluorination: Introduction of the fluorine atom into the quinoline ring can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Alkylation: The ethyl group is introduced via an alkylation reaction using ethyl halides under basic conditions.

    Amidation: The final step involves the coupling of the quinoline derivative with a suitable amine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Ethyl(4-((7-fluoroquinolin-4-yl)amino)pentyl)amino)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(S)-2-(Ethyl(4-((7-fluoroquinolin-4-yl)amino)pentyl)amino)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(Ethyl(4-((7-fluoroquinolin-4-yl)amino)pentyl)amino)ethanol involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinine: Another quinoline derivative used as an antimalarial agent.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Fluoroquinolones: A class of antibiotics that also contain a fluorinated quinoline core.

Uniqueness

(S)-2-(Ethyl(4-((7-fluoroquinolin-4-yl)amino)pentyl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the ethyl and amino groups enhances its solubility and bioavailability, making it a promising candidate for further drug development.

Properties

CAS No.

645406-42-4

Molecular Formula

C18H26FN3O

Molecular Weight

319.4 g/mol

IUPAC Name

2-[ethyl-[(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl]amino]ethanol

InChI

InChI=1S/C18H26FN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1

InChI Key

ULYOVKGJIQUSST-AWEZNQCLSA-N

Isomeric SMILES

CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)F)CCO

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)F)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.